Bienvenue dans la boutique en ligne BenchChem!

Conduritol A

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Conduritol A is a naturally sourced cyclitol with a trans,trans,cis hydroxyl configuration, differentiating it from epoxide-based irreversible inhibitors. Procure this ≥98% purity compound for reproducible in vivo diabetic cataract studies (effective at 10 mg/kg/day) or ex vivo glucose absorption assays (complete inhibition at 0.2 mg/mL). Ideal for polyol pathway research requiring reversible, non-covalent modulation without confounding carbonic anhydrase effects.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
Cat. No. B12428890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConduritol A
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O
InChIInChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10?,11?,12?,13?,14?,15-,16+,17-,18+,19-,20-/m1/s1
InChIKeyHMPXQDVZEWENGB-KCMXNGMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conduritol A: A Cyclohexenetetrol Glycosidase Inhibitor with Distinct Hypoglycemic and Aldose Reductase Inhibition Profiles


Conduritol A (C₆H₁₀O₄) is a cyclitol belonging to the conduritol family of 1,2,3,4-cyclohexenetetrol stereoisomers, characterized by a trans,trans,cis- hydroxyl configuration at positions 2, 3, and 4 relative to position 1 [1]. Naturally isolated from plants including Gymnema sylvestre and Marsdenia condurango, it acts as a glycosidase inhibitor and hypoglycemic agent [2]. Unlike its epoxide derivatives (e.g., Conduritol B epoxide) which act as irreversible mechanism-based inactivators, Conduritol A lacks the reactive epoxide moiety and exhibits a distinct biological profile centered on intestinal glucose absorption inhibition and aldose reductase modulation [3][4].

Why Conduritol A Cannot Be Substituted with Conduritol B Epoxide or Other In-Class Glycosidase Inhibitors


The conduritol family exhibits stark functional divergence based on stereochemistry and the presence of reactive moieties. While Conduritol B epoxide (CBE) acts as a potent, irreversible inhibitor of β-glucosidases via covalent modification of the active site, Conduritol A lacks this epoxide and instead demonstrates a unique dual-action profile: inhibition of intestinal glucose absorption in vivo and potent aldose reductase inhibition [1][2]. Furthermore, Conduritol A is one of only two conduritol stereoisomers found naturally in plants, suggesting evolutionary selection for its specific bioactivity [3]. Generic substitution with CBE or other synthetic conduritol derivatives would therefore result in loss of the target aldose reductase inhibition and intestinal glucose modulation, and may introduce undesired irreversible enzyme inactivation.

Conduritol A: Quantitative Differentiation Evidence for Scientific Procurement


Conduritol A Exhibits Potent Aldose Reductase Inhibition (IC₅₀ = 0.85 μM) Not Observed with Conduritol B Epoxide

Conduritol A demonstrates potent inhibition of lens aldose reductase, an enzyme critical to diabetic cataract formation. In vitro assays using rat lens aldose reductase with α,β-D-glucose as substrate yielded an IC₅₀ of 0.85 μM . This inhibition is directly linked to the prevention of diabetic cataracts in streptozotocin-treated rats administered Conduritol A at 10 mg/kg/day [1]. In contrast, Conduritol B epoxide is primarily characterized as a β-glucosidase inhibitor and does not share this aldose reductase inhibitory activity, highlighting a clear functional divergence within the conduritol class [2].

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

Conduritol A Completely Inhibits In Vitro Intestinal Glucose Absorption at 0.2 mg/mL, a Mechanism Distinct from Acarbose

In an ex vivo rat intestinal glucose absorption assay, Conduritol A at a concentration of 0.2 mg/mL completely inhibited glucose absorption [1]. In vivo administration at 10 mg/kg effectively depressed blood sugar levels in rats [1]. This mechanism contrasts with the α-glucosidase inhibitor acarbose, which acts by delaying carbohydrate digestion in the intestinal lumen. Conduritol A appears to directly block glucose uptake across the intestinal epithelium, representing a distinct mode of action [2].

Intestinal Glucose Absorption Hypoglycemic Activity Postprandial Hyperglycemia

Conduritol A Displays Weaker β-Glucosidase Inhibition Compared to Conduritol B Epoxide, Highlighting Target Selectivity

While Conduritol B epoxide acts as a potent, irreversible inhibitor of β-glucosidase (forming a covalent adduct with the enzyme active site), Conduritol A lacks the reactive epoxide group and exhibits significantly weaker inhibition of this enzyme [1]. The dissociation constant for the nojirimycin-β-glucosidase complex is 1.1 μM, whereas Conduritol A's interaction is reversible and less potent [2]. This differential selectivity is critical for applications where irreversible enzyme inactivation is undesired.

β-Glucosidase Inhibition Irreversible Inhibitor Mechanism-Based Inactivation

Conduritol A Synergizes with Conduritol F to Enhance Oviposition Stimulation in Lepidoptera, a Unique Ecological Function

In bioassays with the danaid butterfly Parantica sita, Conduritol A alone moderately stimulated oviposition. However, when combined with a small quantity of Conduritol F (a trace component), the oviposition-stimulatory activity of Conduritol A was significantly enhanced [1]. Conduritol F 2-O-glucoside evoked a stronger response than Conduritol A at the same dose, but Conduritol F alone was almost inactive [1]. This synergistic interaction is unique to Conduritol A within the conduritol class and has not been reported for Conduritol B epoxide or other synthetic derivatives.

Oviposition Stimulant Synergistic Effect Chemical Ecology

Conduritol A Lacks Carbonic Anhydrase Inhibitory Activity Observed in Halogenated Conduritol Derivatives

Recent studies on methyl-substituted halogenated and methoxy conduritol derivatives (A and B forms) revealed strong inhibition of carbonic anhydrase isoenzymes hCA I and hCA II, with Ki values ranging from 0.2083 to 1.4944 μM for hCA I and 0.0857 to 2.2098 μM for hCA II [1]. Unmodified Conduritol A does not exhibit this carbonic anhydrase inhibitory activity. This distinction is crucial for researchers seeking a clean pharmacological tool without off-target carbonic anhydrase effects.

Carbonic Anhydrase Inhibition Anticancer Activity Antioxidant Properties

Optimal Research and Industrial Application Scenarios for Conduritol A


Diabetic Cataract and Aldose Reductase Pathway Studies

Conduritol A is uniquely suited for in vivo studies of diabetic cataract prevention, given its demonstrated efficacy at 10 mg/kg/day in streptozotocin-induced diabetic rats and its potent in vitro aldose reductase inhibition (IC₅₀ = 0.85 μM) [1]. Researchers investigating polyol pathway modulation should prioritize Conduritol A over Conduritol B epoxide or other conduritols lacking this activity [2].

Postprandial Glucose Control Research and Direct Absorption Inhibitor Development

For studies requiring direct blockade of intestinal glucose absorption (complete inhibition at 0.2 mg/mL ex vivo), Conduritol A provides a mechanism orthogonal to α-glucosidase inhibitors like acarbose [1]. It is ideal for combination therapy investigations or for validating absorption-targeted antidiabetic strategies.

Plant-Insect Chemical Ecology and Synergistic Semiochemical Research

Conduritol A's synergistic oviposition stimulation with Conduritol F makes it essential for research on host-plant recognition by Lepidoptera [1]. This property is not shared by synthetic conduritol derivatives and positions Conduritol A as a key compound in semiochemical and attractant development.

Selective Glycosidase Tool Compound for Reversible Inhibition Studies

In experimental settings requiring reversible, non-covalent glycosidase modulation without the confounding carbonic anhydrase inhibition of halogenated derivatives, Conduritol A is the preferred choice [1]. It offers a cleaner pharmacological profile for mechanistic studies of β-glucosidase function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conduritol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.